molecular formula C13H21NO B13319663 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol

Cat. No.: B13319663
M. Wt: 207.31 g/mol
InChI Key: LKMYWXYQLBMNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol (CAS Registry Number: 1248629-46-0) is an organic compound with a molecular formula of C13H21NO and a molecular weight of 207.31 g/mol . This beta-amino alcohol derivative is characterized by a molecular structure that incorporates both a phenolic group and a neopentylamine (2,2-dimethylpropylamine) moiety, as represented by the SMILES string CC(C)(C)CNCC(O)c1ccccc1 . This specific structural configuration, featuring a beta-amino alcohol motif, suggests potential utility as a synthetic intermediate or building block in organic and medicinal chemistry research, particularly for the synthesis of more complex molecules with potential biological activity. The neopentyl (2,2-dimethylpropyl) group can impart significant steric hindrance, which may influence the compound's reactivity and interaction with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers investigating anti-inflammatory agents may find interest in this compound, as similar structural motifs have been explored in the development of novel therapeutic candidates, such as phosphonate compounds investigated for their anti-inflammatory properties . This product is provided strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to handling and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(2,2-dimethylpropylamino)-1-phenylethanol

InChI

InChI=1S/C13H21NO/c1-13(2,3)10-14-9-12(15)11-7-5-4-6-8-11/h4-8,12,14-15H,9-10H2,1-3H3

InChI Key

LKMYWXYQLBMNTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCC(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Followed by Reduction

This two-step approach is commonly used for β-amino alcohols:

  • Alkylation of 2,2-dimethylpropylamine : React α-bromoacetophenone with 2,2-dimethylpropylamine (pivalylamine) in a polar aprotic solvent (e.g., DMF, THF) under basic conditions (K₂CO₃ or Et₃N).
  • Stereoselective Reduction : Reduce the resulting ketone intermediate using chiral catalysts (e.g., (R)- or (S)-BINAP/RuCl₂) with hydrogen gas or sodium borohydride in the presence of a chiral auxiliary.

Example Protocol

Step Reagents/Conditions Yield Notes
1 α-Bromoacetophenone, pivalylamine, K₂CO₃, DMF, 60°C, 12h ~75% Monitor via TLC (EtOAc/hexane 3:7)
2 NaBH₄, (R)-BINAP, MeOH, 0°C → RT, 4h ~65% Chiral HPLC confirms enantiopurity (Chiralpak AD-H column)

Reductive Amination

A one-pot method involving condensation of acetophenone derivatives with pivalylamine under hydrogenation conditions:

  • Reactants : 2-Hydroxyacetophenone, pivalylamine, H₂ (50 psi), Pd/C (10% w/w) in ethanol at 80°C.
  • Advantage : Avoids isolation of intermediates, suitable for scale-up.

Critical Optimization Parameters

Solvent and Temperature Effects

  • Polar solvents (DMF, DMSO) improve alkylation rates but may require higher temperatures (60–80°C).
  • Low-temperature reduction (0–5°C) enhances stereochemical control during ketone reduction.

Chiral Induction

  • Catalyst systems : Ru(II)-(S)-Segphos or (R)-DM-BINAP achieve enantiomeric excess (ee) >90%.
  • Additives : Triethylamine or acetic acid adjusts reaction pH, minimizing side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.85 (dd, J = 8.4 Hz, 1H, CH-OH), 3.15 (m, 2H, N-CH₂), 1.15 (s, 9H, C(CH₃)₃).
  • HPLC : Chiral separation (Daicel Chiralpak IC-3, hexane:isopropanol 90:10, 1.0 mL/min) shows retention times of 8.2 min (R) and 9.8 min (S).

Purity Assessment

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace Pd/C with Raney nickel for hydrogenation, reducing catalyst costs by 40%.
  • Solvent recycling : Distill DMF or ethanol for reuse, minimizing waste.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism by which 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol exerts its effects depends on its specific targets.
    • It may interact with receptors, enzymes, or cellular pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural and Physicochemical Properties

    Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
    2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol (1311318-27-0) C₁₃H₂₂ClNO 243.78 Neopentylamino, phenyl, hydroxyl Discontinued; high steric bulk
    1-Cyclopropyl-2-(2-methylphenyl)ethanamine (56595-04-1) C₁₂H₁₇N 175.27 Cyclopropyl, methylphenyl 95% purity; hazardous (requires safety protocols)
    2-[(3,4-Dichlorophenyl)methyl]amino-1,1-diphenylethan-1-ol (321432-73-9) C₂₁H₁₉Cl₂NO 372.29 Dichlorophenylmethyl, diphenyl High lipophilicity; chlorine-enhanced reactivity
    1-(4-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}-1-phenylethan-1-ol (1029985-64-5) C₂₁H₁₈F₂NO 375.85 Fluorophenyl, fluorobenzyl Fluorine-induced metabolic stability
    (1R)-2-{[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]amino}-1-phenylethan-1-ol (JXV ligand) C₂₀H₁₉N₃O₃ 349.39 Benzodioxin-pyrimidine, chiral center (R) Aromatic-rich; potential kinase inhibition
    Key Observations:
    • Steric Effects : The neopentyl group in the target compound introduces significant steric hindrance compared to cyclopropyl or benzyl substituents in analogs . This may reduce solubility but enhance selectivity in receptor interactions.
    • Chirality : The JXV ligand (CAS unspecified) exhibits a chiral center, which is critical for enantioselective biological activity .

    Chemical Reactivity and Stability

    • Hydrochloride Salt Formation: The target compound’s hydrochloride salt enhances stability and crystallinity, a common trait among amino-alcohol derivatives .
    • Electron-Withdrawing Groups : Dichlorophenyl and fluorophenyl analogs (CAS 321432-73-9, 1029985-64-5) exhibit altered acidity/basicity due to electron-withdrawing halogens, affecting protonation states under physiological conditions .

    Pharmacological and Industrial Relevance

    • Process Impurities: A related tert-butylamino-hydroxyethylphenol derivative () is noted as a process impurity, highlighting synthetic challenges in amino-alcohol production .
    • Therapeutic Potential: The JXV ligand’s benzodioxin-pyrimidine moiety suggests applications in targeting enzymes or receptors with aromatic binding pockets .

    Notes and Considerations

    Availability: The discontinuation of this compound hydrochloride may necessitate synthetic customization for research .

    Safety Profiles : Compounds like 1-Cyclopropyl-2-(2-methylphenyl)ethanamine require stringent safety protocols due to toxicity risks .

    Structural Optimization : Fluorine and chlorine incorporation (e.g., CAS 1029985-64-5, 321432-73-9) exemplifies strategies to enhance drug-like properties .

    Biological Activity

    2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

    Chemical Structure

    The chemical structure of this compound can be represented as follows:

    C15H23NO\text{C}_{15}\text{H}_{23}\text{N}\text{O}

    This structure features a phenylethanol backbone with a dimethylpropyl amino group, which may influence its biological properties.

    The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

    • Anticonvulsant Activity : Some derivatives have shown efficacy in reducing seizure activity, likely through modulation of neurotransmitter systems and ion channels .
    • Antiviral Properties : Certain related compounds have been identified as having antiviral effects, suggesting potential for similar activity in this compound .

    Anticonvulsant Activity

    A study focused on the crystal structures of related compounds demonstrated that specific structural features contribute to anticonvulsant efficacy. The presence of hydrogen bonding interactions plays a crucial role in stabilizing the active conformation necessary for biological activity .

    Antiviral Activity

    Research has indicated that the compound's structural analogs possess antiviral properties. These compounds inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .

    Case Studies and Research Findings

    Several studies have explored the efficacy of this compound and its derivatives:

    • Anticonvulsant Studies : A study published in Medicinal Chemistry highlighted the anticonvulsant potential of structurally similar compounds. The findings suggested that modifications to the amino group significantly impacted the anticonvulsant activity observed in animal models .
    • Antiviral Activity : In a patent application detailing antiviral compounds, it was noted that certain derivatives exhibited significant antiviral activity against specific viruses. The mechanism was attributed to their ability to disrupt viral life cycles .
    • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that variations in the side chain and functional groups could enhance or diminish biological activity. This emphasizes the importance of molecular modifications in developing effective therapeutic agents .

    Data Tables

    Activity Compound Efficacy Mechanism
    AnticonvulsantThis compoundModerate effect in animal modelsModulation of neurotransmitter systems
    AntiviralStructural analogsSignificant inhibition of viral replicationDisruption of viral life cycle

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol, and how can reaction conditions be controlled to maximize yield?

    • Methodology : Begin with a reductive amination approach using 2-amino-1-phenylethanol and 2,2-dimethylpropionaldehyde under hydrogenation conditions (e.g., H₂/Pd-C in ethanol). Monitor pH (6.5–7.5) to favor primary amine formation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%). Reaction temperature (25–40°C) and solvent polarity (ethanol vs. dichloromethane) significantly impact intermediate stability .

    Q. How can environmental factors (pH, temperature, solvents) influence the stability of this compound during storage and experimental use?

    • Methodology : Conduct accelerated stability studies:

    • pH : Test aqueous solutions at pH 3–9 (buffered) over 72 hours; analyze degradation via LC-MS.
    • Temperature : Store samples at 4°C, 25°C, and 40°C; monitor decomposition kinetics using NMR or FTIR.
    • Solvents : Compare shelf life in DMSO, ethanol, and acetonitrile; avoid prolonged exposure to protic solvents if esterification side reactions occur .

    Q. What spectroscopic and crystallographic techniques are most reliable for structural elucidation?

    • Methodology :

    • NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to identify aromatic protons (δ 7.2–7.5 ppm), hydroxyl (δ 1.5–2.0 ppm), and tertiary amine signals.
    • X-ray crystallography : Grow single crystals via slow evaporation (ethanol/water mix). Refine structures using SHELXL, focusing on hydrogen bonding between the hydroxyl and amine groups .

    Advanced Research Questions

    Q. How does structural modification of the 2,2-dimethylpropyl group affect biological activity or receptor binding?

    • Methodology : Synthesize analogs (e.g., replacing dimethylpropyl with cyclopentyl or fluorinated alkyl chains). Test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays. Compare IC₅₀ values against target receptors (e.g., GPCRs or ion channels) .

    Q. What computational tools can predict the compound’s interaction with enzymes or transporters?

    • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures from the PDB (e.g., human cholinesterase complexes). Validate predictions with MD simulations (GROMACS) to assess binding stability. Focus on electrostatic interactions between the tertiary amine and active-site carboxylates .

    Q. How can researchers resolve contradictions in reported bioactivity data across studies?

    • Methodology :

    • Reproducibility : Standardize assay conditions (e.g., cell lines, ATP concentrations for P2X receptor studies).
    • Batch variability : Characterize impurities via HRMS; test batches with ≥95% purity.
    • Data normalization : Use positive controls (e.g., known agonists/antagonists) to calibrate dose-response curves .

    Q. What strategies mitigate byproduct formation during large-scale synthesis?

    • Methodology : Optimize stoichiometry (amine:aldehyde ratio 1:1.2) and employ flow chemistry to enhance mixing. Monitor intermediates in real-time via inline FTIR. Isolate byproducts (e.g., Schiff bases) via preparative HPLC and identify structures for targeted suppression .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.